molecular formula C18H16N4O2 B11147630 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

5-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11147630
M. Wt: 320.3 g/mol
InChI Key: TXJSOORJQIHLQZ-UHFFFAOYSA-N
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Description

5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(PYRIDIN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran ring, a pyrazole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(PYRIDIN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed by the reaction of hydrazines with 1,3-diketones or their equivalents.

    Coupling of the Pyridine Moiety: The pyridine moiety can be introduced through various coupling reactions, such as the Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring.

    Reduction: Reduction reactions can be performed on the pyrazole ring or the carboxamide group.

    Substitution: Various substitution reactions can occur, especially on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzofuranone derivative, while reduction could produce a dihydropyrazole compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its multiple functional groups.

Medicine

Medicinally, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or advanced coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(PYRIDIN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The benzofuran and pyrazole rings can interact with enzymes or receptors, potentially inhibiting or activating their functions. The pyridine moiety can further enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-DIHYDROBENZOFURAN-5-YL)ETHAN-1-OL: This compound shares the benzofuran ring but lacks the pyrazole and pyridine moieties.

    2,6-BIS(4,5-DIHYDROOXAZOL-2-YL)PYRIDINE: This compound contains the pyridine ring but has different substituents.

Uniqueness

5-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-N-[(PYRIDIN-2-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of three distinct rings, which provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16N4O2/c23-18(20-11-14-3-1-2-7-19-14)16-10-15(21-22-16)12-4-5-17-13(9-12)6-8-24-17/h1-5,7,9-10H,6,8,11H2,(H,20,23)(H,21,22)

InChI Key

TXJSOORJQIHLQZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C3=NNC(=C3)C(=O)NCC4=CC=CC=N4

Origin of Product

United States

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